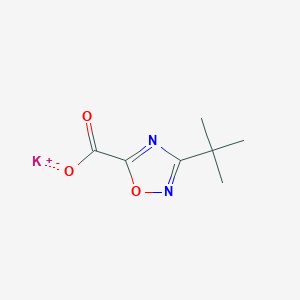
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide, also known as DMTT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMTT is a heterocyclic compound that contains a thiophene ring and a benzamide moiety. Its unique structural features make it an interesting compound for further study.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemische Und Physiologische Effekte
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide in lab experiments is its unique structural features, which make it an interesting compound for further study. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have potential applications in a range of fields, including medicinal chemistry, cancer research, and neurodegenerative disease research. However, one limitation of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide. One area of interest is the development of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide and its potential applications in photodynamic therapy. Finally, research is needed to develop new synthesis methods for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide that could improve its solubility and make it easier to work with in lab experiments.
Synthesemethoden
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-aminothiophene to form the desired product, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, as well as its potential as a therapeutic agent for cancer and neurodegenerative diseases. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has also been studied for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-23-17-10-6-5-9-16(17)18(20)19(14-7-3-2-4-8-14)15-11-12-24(21,22)13-15/h2-12,15H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLHAFMPSKBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2810622.png)




![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810630.png)
![4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2810631.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2810640.png)
![1-ethyl-6-(4-fluorobenzyl)-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2810641.png)


![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2810644.png)